molecular formula C15H23N3 B11866319 1-(3-(Pyrrolidin-2-yl)pyridin-2-yl)azepane

1-(3-(Pyrrolidin-2-yl)pyridin-2-yl)azepane

Cat. No.: B11866319
M. Wt: 245.36 g/mol
InChI Key: MLXHPLPDIPSZHQ-UHFFFAOYSA-N
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Description

1-(3-(Pyrrolidin-2-yl)pyridin-2-yl)azepane is a complex organic compound that features a unique structure combining a pyrrolidine ring, a pyridine ring, and an azepane ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Pyrrolidin-2-yl)pyridin-2-yl)azepane typically involves multi-step organic reactions. One common method includes the construction of the pyrrolidine ring from cyclic or acyclic precursors, followed by the functionalization of preformed pyrrolidine rings . The reaction conditions often involve the use of specific catalysts and reagents to ensure the correct stereochemistry and functional group placement.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of this compound efficiently .

Chemical Reactions Analysis

Types of Reactions

1-(3-(Pyrrolidin-2-yl)pyridin-2-yl)azepane undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidine-2-carbaldehyde, while reduction may produce a fully saturated azepane derivative .

Scientific Research Applications

1-(3-(Pyrrolidin-2-yl)pyridin-2-yl)azepane has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-(Pyrrolidin-2-yl)pyridin-2-yl)azepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of three different ring systems, which provides a versatile scaffold for drug design and synthesis. This structural complexity allows for a wide range of chemical modifications and biological activities, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C15H23N3

Molecular Weight

245.36 g/mol

IUPAC Name

1-(3-pyrrolidin-2-ylpyridin-2-yl)azepane

InChI

InChI=1S/C15H23N3/c1-2-4-12-18(11-3-1)15-13(7-5-10-17-15)14-8-6-9-16-14/h5,7,10,14,16H,1-4,6,8-9,11-12H2

InChI Key

MLXHPLPDIPSZHQ-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2=C(C=CC=N2)C3CCCN3

Origin of Product

United States

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